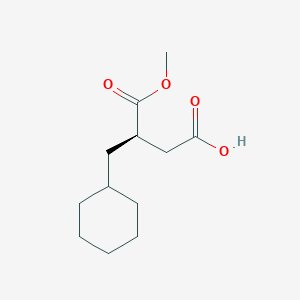

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Cat. No. B166540

Key on ui cas rn:

130165-88-7

M. Wt: 228.28 g/mol

InChI Key: TYYNOKUMAOAVBK-SNVBAGLBSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07569730B2

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.

Name

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

Quantity

0.22 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst

Quantity

0.005 mmol

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

|

|

Quantity

|

0.22 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC(=O)O)=CC1CCCCC1)=O

|

Step Four

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0.005 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 45° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube was put into a 50 mL-autoclave together with a stirrer in the tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 hours

|

|

Duration

|

18 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated in an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with 5 mL of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added with diluted hydrochloric acid until pH of the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the produced oil was extracted with 10 mL of ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated in an evaporator

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC(=O)O)CC1CCCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07569730B2

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.

Name

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

Quantity

0.22 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst

Quantity

0.005 mmol

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

|

|

Quantity

|

0.22 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC(=O)O)=CC1CCCCC1)=O

|

Step Four

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0.005 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 45° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube was put into a 50 mL-autoclave together with a stirrer in the tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 hours

|

|

Duration

|

18 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated in an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with 5 mL of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added with diluted hydrochloric acid until pH of the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the produced oil was extracted with 10 mL of ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated in an evaporator

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC(=O)O)CC1CCCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07569730B2

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.

Name

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

Quantity

0.22 g

Type

reactant

Reaction Step One

[Compound]

Name

catalyst

Quantity

0.005 mmol

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:16])[C:4](=[CH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7].[H][H]>CO>[CH3:1][O:2][C:3](=[O:16])[CH:4]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[CH2:5][C:6]([OH:8])=[O:7]

|

Inputs

Step One

|

Name

|

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester

|

|

Quantity

|

0.22 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC(=O)O)=CC1CCCCC1)=O

|

Step Four

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0.005 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 45° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the tube was put into a 50 mL-autoclave together with a stirrer in the tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 hours

|

|

Duration

|

18 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated in an evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution

|

WASH

|

Type

|

WASH

|

|

Details

|

the solution was washed with 5 mL of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added with diluted hydrochloric acid until pH of the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the produced oil was extracted with 10 mL of ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated in an evaporator

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC(=O)O)CC1CCCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |